

# An In-Depth Technical Guide to the Chemical Properties of Oxypurinol-13C,15N2

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## Compound of Interest

Compound Name: Oxypurinol-13C,15N2-1

Cat. No.: B565372

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Oxypurinol-13C,15N2, an isotopically labeled analog of oxypurinol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.

## Core Chemical Properties

Oxypurinol-13C,15N2 is a stable isotope-labeled version of oxypurinol, the primary active metabolite of the gout medication allopurinol.<sup>[1]</sup> The incorporation of one carbon-13 (<sup>13</sup>C) and two nitrogen-15 (<sup>15</sup>N) isotopes provides a distinct mass difference from the unlabeled analyte, making it an ideal internal standard for mass spectrometry-based quantification.<sup>[1]</sup>

Property	Value	Source
Chemical Name	1,7-dihydro(1,2- <sup>15</sup> N <sub>2</sub> )pyrazolo-- INVALID-LINK--pyrimidine-4,6- dione	[2]
Molecular Formula	C <sub>4</sub> [ <sup>13</sup> C]H <sub>4</sub> N <sub>2</sub> [ <sup>15</sup> N <sub>2</sub> ]O <sub>2</sub>	[3]
Molecular Weight	155.09 g/mol	[2][3]
Exact Mass	155.03085001 Da	[2]
CAS Number	1217036-71-9	[3]
Appearance	White crystals (unlabeled)	[4]
Melting Point	>300 °C (unlabeled)	

## Synthesis and Isotopic Purity

The synthesis of Oxypurinol-13C,15N2 typically involves the oxidation of its isotopically labeled precursor, Allopurinol-13C,15N2.[5] A plausible synthetic route involves the construction of a labeled pyrazole ring followed by cyclization to form the pyrazolopyrimidine core.[5]

Proposed Synthetic Pathway:



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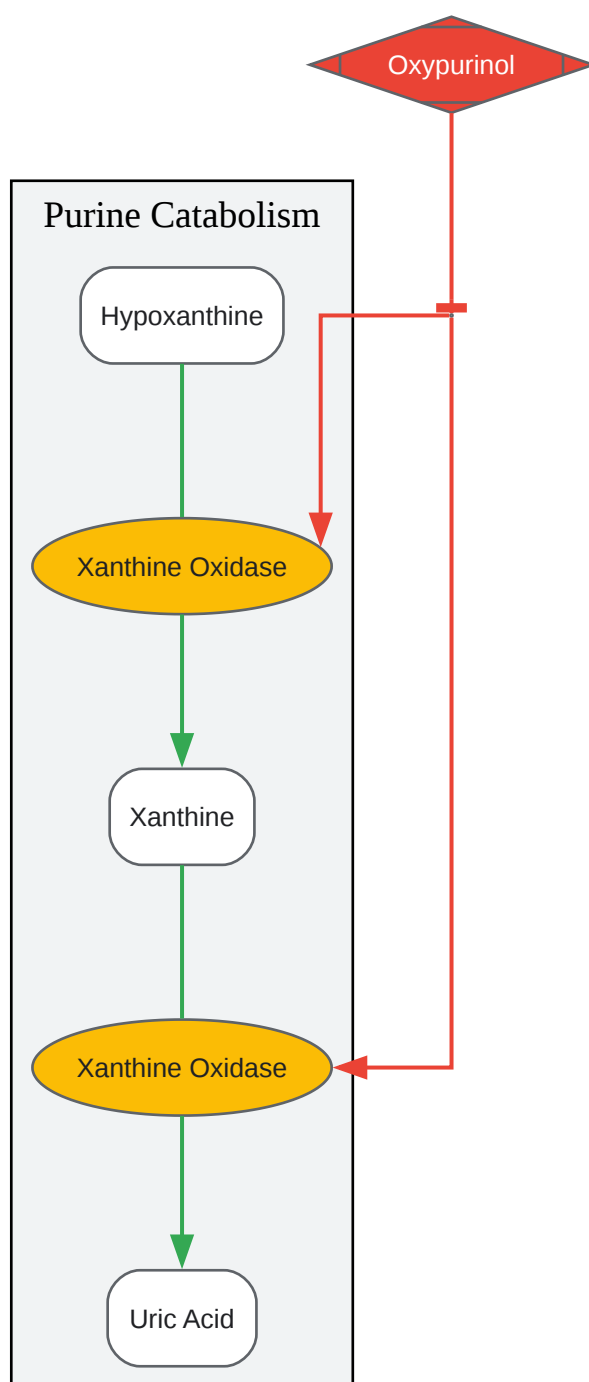
**Caption:** Proposed synthetic pathway for Oxypurinol-13C,15N2.

The isotopic purity of the final product is critical for its function as an internal standard and is typically determined using high-resolution liquid chromatography-mass spectrometry (LC-MS). [5]

## Role in Purine Metabolism and Mechanism of Action

Oxypurinol is a potent inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway.[6][7] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[7][8] By inhibiting this enzyme, oxypurinol reduces the production of uric acid, which is the primary therapeutic mechanism for treating conditions like gout and hyperuricemia. [6]

Purine Catabolism and Xanthine Oxidase Inhibition Pathway:



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**Caption:** Inhibition of the purine catabolism pathway by oxypurinol.

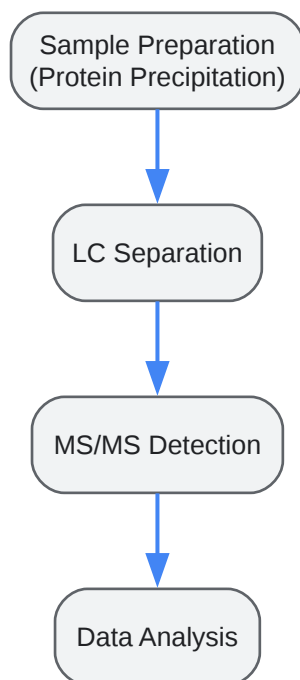
## Experimental Protocols

The primary application of Oxypurinol- $^{13}\text{C}$ , $^{15}\text{N}_2$  is as an internal standard in the quantification of oxypurinol in biological matrices by LC-MS/MS.

## Quantification of Oxypurinol in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of allopurinol and oxypurinol in human plasma.

Experimental Workflow:



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**Caption:** Experimental workflow for oxypurinol quantification.

a) Sample Preparation (Protein Precipitation):

- To 100  $\mu$ L of human plasma in a microcentrifuge tube, add the internal standard solution (Oxypurinol- $^{13}\text{C}$ , $^{15}\text{N}_2$ ).
- Add 400  $\mu$ L of acetonitrile containing 1.0% formic acid to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200  $\mu$ L of the mobile phase.
- Inject an aliquot onto the LC-MS/MS system.

b) Chromatographic Conditions:

Parameter	Value
Column	C18 reversed-phase column
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.5 mL/min
Injection Volume	10 $\mu$ L
Gradient	A suitable gradient to separate oxypurinol from matrix components.

c) Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), positive or negative
Monitoring Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Oxypurinol)	To be determined empirically
MRM Transition (Oxypurinol-13C,15N2)	To be determined empirically

Note: Specific MRM transitions for oxypurinol and its stable isotope-labeled internal standard need to be empirically determined on the specific mass spectrometer being used.

## Concluding Remarks

Oxypurinol-13C,15N2 is an indispensable tool for the accurate and precise quantification of oxypurinol in biological samples. Its chemical and physical properties, particularly its isotopic stability and co-elution with the unlabeled analyte, make it a superior internal standard for LC-MS/MS-based bioanalysis. This technical guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers to conduct high-quality pharmacokinetic and metabolic studies.

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